Moxifloxacin-Isomer

Übersicht

Beschreibung

Moxifloxacin is a synthetic fluoroquinolone antibiotic developed by Bayer AG. It is used to treat various bacterial infections, including respiratory tract infections. Moxifloxacin exists as a single isomer, but an (R,R)-isomer can be present as a chiral impurity. The compound has a broad antibacterial spectrum against Gram-positive and Gram-negative organisms, including anaerobic bacteria .

Wissenschaftliche Forschungsanwendungen

Moxifloxacin is widely used in scientific research due to its broad antibacterial spectrum. It is used in studies related to:

Chemistry: Enantiomeric separation and chiral chromatography

Biology: Mechanisms of bacterial resistance and antibiotic efficacy

Medicine: Treatment of respiratory tract infections and bacterial conjunctivitis

Industry: Quality control and production optimization of fluoroquinolone antibiotics

Wirkmechanismus

Target of Action

Moxifloxacin IsoMer is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . The primary targets of Moxifloxacin IsoMer are the enzymes topoisomerase II (also known as DNA gyrase) and topoisomerase IV . These enzymes are necessary for the separation of bacterial DNA, thereby playing a crucial role in bacterial cell replication .

Mode of Action

The mode of action of Moxifloxacin IsoMer involves the inhibition of its primary targets, DNA gyrase and topoisomerase IV . By inhibiting these enzymes, Moxifloxacin IsoMer prevents the separation of bacterial DNA, which is a necessary step for bacterial cell replication . This results in the inhibition of cell replication, leading to the death of the bacterial cells .

Biochemical Pathways

Moxifloxacin IsoMer affects the biochemical pathways related to bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, Moxifloxacin IsoMer disrupts the process of DNA replication in bacterial cells . This disruption in the DNA replication pathway leads to the inability of the bacterial cells to multiply, resulting in their death .

Pharmacokinetics

Moxifloxacin IsoMer exhibits high bioavailability and is rapidly absorbed in humans . The plasma half-life of Moxifloxacin IsoMer ranges between 11.4–15.2 hours depending on the dose given, indicating a once-daily treatment regimen . There is good distribution of Moxifloxacin IsoMer to saliva, interstitial fluids, and lung tissues . The main metabolites of Moxifloxacin IsoMer are N-sulphate (M1) and acylglucuronide (M2) .

Result of Action

The result of the action of Moxifloxacin IsoMer is the death of bacterial cells. By inhibiting the enzymes necessary for bacterial DNA replication, Moxifloxacin IsoMer prevents the bacterial cells from multiplying . This leads to a reduction in the number of bacterial cells, thereby helping to clear the bacterial infection .

Action Environment

The action of Moxifloxacin IsoMer can be influenced by various environmental factors. For instance, the pH of the environment can affect the absorption and efficacy of Moxifloxacin IsoMer . Furthermore, the presence of other medications can also influence the action of Moxifloxacin IsoMer. For example, the co-administration of Moxifloxacin IsoMer with other QT-prolonging agents requires further safety assessment .

Biochemische Analyse

Biochemical Properties

Moxifloxacin IsoMer plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. A new stereospecific LC method for the separation and quantification of Moxifloxacin IsoMer and its (R,R)-enantiomer in bulk drug was developed and validated by ligand-exchange liquid chromatography .

Cellular Effects

It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Moxifloxacin IsoMer is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Moxifloxacin IsoMer change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Moxifloxacin IsoMer vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Moxifloxacin IsoMer is involved in various metabolic pathways. It interacts with several enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

Moxifloxacin IsoMer is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Moxifloxacin can be synthesized through a multi-step process involving the formation of its key intermediate, cis-8-benzyl-2,8-diazobicyclo(4.3.0)nonane. This intermediate is then subjected to various chemical reactions to produce moxifloxacin. The synthesis involves the use of chiral reagents and ligand-exchange liquid chromatography to separate and quantify the enantiomers .

Industrial Production Methods

In industrial settings, moxifloxacin is produced using large-scale chemical synthesis methods. The process involves the use of chiral stationary phases in conjunction with liquid chromatography to ensure the enantiomeric purity of the final product. The production process is optimized for high yield and purity, with stringent quality control measures in place .

Analyse Chemischer Reaktionen

Types of Reactions

Moxifloxacin undergoes various chemical reactions, including hydrolysis, oxidation, photolysis, and thermal degradation. These reactions are essential for understanding the stability and degradation pathways of the compound .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions

Oxidation: Oxidizing agents such as hydrogen peroxide

Photolysis: Exposure to UV light

Thermal Degradation: Elevated temperatures

Major Products Formed

The major products formed from these reactions include degraded forms of moxifloxacin, which are analyzed to ensure the stability and efficacy of the drug .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Gatifloxacin

- Gemifloxacin

- Levofloxacin

- Ciprofloxacin

Uniqueness

Moxifloxacin is unique among fluoroquinolones due to its enhanced activity against anaerobes and potency against Gram-positive organisms, especially Streptococcus pneumoniae. It also has a lower risk of phototoxicity compared to other fluoroquinolones .

Biologische Aktivität

Moxifloxacin is a broad-spectrum fluoroquinolone antibiotic with significant biological activity against various bacterial pathogens. Its efficacy is primarily attributed to its ability to inhibit bacterial DNA replication by targeting enzymes such as DNA gyrase and topoisomerase IV. This article delves into the biological activity of moxifloxacin, focusing on its mechanisms, efficacy against specific pathogens, and relevant case studies.

Moxifloxacin exerts its bactericidal effect by binding to DNA gyrase, an essential enzyme for bacterial DNA replication, allowing the unwinding necessary for replication. It has a significantly higher affinity for bacterial DNA gyrase compared to mammalian counterparts, which minimizes potential toxicity to human cells . Additionally, moxifloxacin inhibits topoisomerase IV, crucial for partitioning chromosomal DNA during bacterial cell division.

Biological Activity Against Bacterial Pathogens

Moxifloxacin's antimicrobial efficacy has been evaluated against a variety of clinical isolates. A study involving 707 isolates from common pathogenic bacteria demonstrated that moxifloxacin was more effective than several other antibiotics, including third- and fourth-generation cephalosporins. It showed high activity against both methicillin-susceptible and resistant strains of Staphylococcus aureus and Staphylococcus epidermidis, along with other pathogens such as Streptococcus pneumoniae and Escherichia coli .

| Bacterial Species | Moxifloxacin Activity | Comparison with Other Antibiotics |

|---|---|---|

| Methicillin-susceptible S. aureus | Highly active | More effective than cephalosporins |

| Methicillin-resistant S. aureus | Low MIC values | Comparable to other fluoroquinolones |

| E. coli | Effective | Less active than carbapenems |

| Pseudomonas aeruginosa | Moderate activity | Less effective than against gram-positive bacteria |

Uptake and Intracellular Activity

Research indicates that moxifloxacin penetrates human polymorphonuclear leukocytes (PMN) and epithelial cells effectively, achieving intracellular concentrations significantly higher than those found extracellularly . This property enhances its effectiveness against intracellular pathogens such as Staphylococcus aureus. In vitro studies have shown that moxifloxacin maintains substantial activity within these cells, demonstrating a dose-dependent effect on bacterial survival.

Case Study: Intracellular Activity Against S. aureus

In a controlled study, moxifloxacin's intracellular activity was assessed against S. aureus ATCC 25923 at varying concentrations (0.5, 1, and 5 mg/L). The results indicated that moxifloxacin achieved significant reductions in intracellular bacterial survival, comparable to ciprofloxacin and ofloxacin but with slightly superior intrinsic activity .

Pharmacokinetic Considerations

A pharmacometric approach has been employed to define minimum inhibitory concentration (MIC) breakpoints for moxifloxacin . This study involved clinical microdialysis data from patients receiving 400 mg/day of moxifloxacin. The predicted MIC breakpoint for stasis was established at 0.25 mg/L for both S. aureus and E. coli, indicating effective dosing strategies in clinical settings.

Eigenschaften

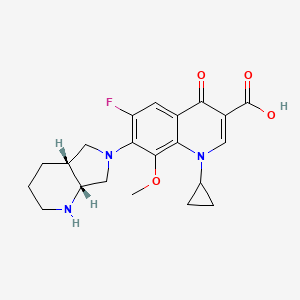

IUPAC Name |

7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABPRXSRWADJSP-BZNIZROVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268545-13-7 | |

| Record name | Moxifloxacin, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268545137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOXIFLOXACIN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU4MC5ZQ7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.